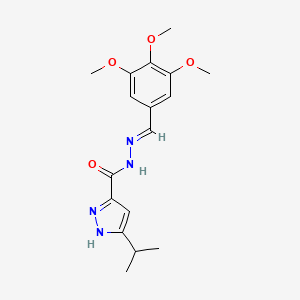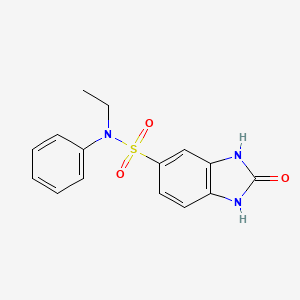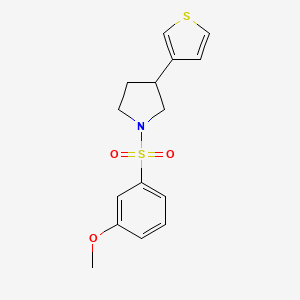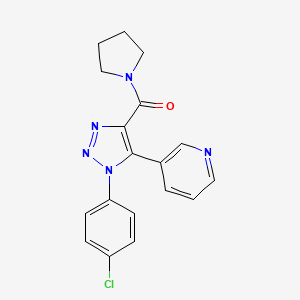![molecular formula C17H13N3O4S B2797279 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313660-15-0](/img/structure/B2797279.png)
3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to dyes .
Synthesis Analysis
The synthesis of a benzamide derivative typically involves the reaction of a benzoyl chloride with an amine. The specific synthesis pathway for this compound would depend on the availability and reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. In this case, the amide and nitro groups could potentially undergo a variety of reactions, including hydrolysis, reduction, and nucleophilic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds similar to 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown promising results against both gram-positive and gram-negative bacteria, as well as antifungal activity. The presence of methoxy and nitro groups in the phenyl ring of thiazole derivatives significantly influences their antimicrobial potency. For instance, hydroxy and amino substituted derivatives exhibit maximal activity, highlighting the critical role of substituent groups in enhancing antimicrobial effects (A. Chawla, 2016).
Corrosion Inhibition
In the field of corrosion science, the electron-withdrawing and electron-donating effects of substituents like nitro (NO2) and methoxy (OCH3) on benzamide derivatives have been studied. These modifications significantly impact the inhibition efficiency of these compounds against the acidic corrosion of mild steel. Experimental and computational studies suggest that methoxy substituents enhance inhibition efficiency, demonstrating the potential application of such compounds in protecting metals from corrosion. This insight is crucial for developing more effective corrosion inhibitors in industrial applications (Ankush Mishra et al., 2018).
Synthesis Methodologies
The synthesis and characterization of thiazole derivatives have been extensively explored for their potential in various biological and chemical applications. Novel synthesis approaches offer pathways to a range of compounds with potential antimicrobial, antifungal, and antidiabetic activities. For example, the efficient synthesis of benzothiazine and acrylamide compounds showcases the versatility of thiazole derivatives in chemical synthesis. These methodologies highlight the importance of innovative chemical processes in producing compounds with significant potential applications (Ana Maria Alves de Souza et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-4-2-3-12(9-14)16(21)19-17-18-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGWHRQORAOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2797196.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2797209.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)
